2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid
Description
Role of 1,2,4-Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole nucleus has emerged as a privileged scaffold in drug discovery due to its ability to mimic peptide bonds and participate in hydrogen bonding, π-π stacking, and metal coordination. These interactions facilitate binding to biological targets such as enzymes, receptors, and nucleic acids. For instance, 1,2,4-triazole derivatives exhibit antifungal, anticancer, and antiviral activities by inhibiting critical enzymes like tubulin polymerization or viral proteases.
A comparative analysis of triazole-based drugs highlights their structural adaptability. For example, fluconazole, a widely used antifungal agent, relies on its triazole ring to coordinate with fungal cytochrome P450 enzymes. Similarly, the anticancer activity of derivatives like 95c and 95d (IC₅₀: 1.8–3.6 μM against EGFR and BRAF kinases) underscores the scaffold’s versatility in targeting multiple oncogenic pathways. The introduction of sulfanyl groups further modulates electronic properties, enhancing binding affinity and metabolic stability.
Table 1: Pharmacological Activities of Selected 1,2,4-Triazole Derivatives
| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| 95c | Tubulin/EGFR/BRAF | 957 nM/3.6 μM/1.9 μM | |
| 100f | Tubulin polymerization | 5.9 μM | |
| 6c | Phytopathogenic fungi | EC₅₀: 45.7 ± 1.8 μg/mL |
Structural Evolution of Sulfanyl-Substituted Triazole Derivatives
The incorporation of sulfanyl (-SH) groups into triazole frameworks has expanded their chemical and biological utility. Sulfanyl substituents enhance electron density, enabling nucleophilic reactions and metal chelation, while thioether linkages improve lipophilicity and membrane permeability. For example, 3-[4-butyl-3-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid (C₁₅H₁₈ClN₃O₂S) demonstrates potent bioactivity due to its stabilized thioketo tautomer.
Synthetic methodologies for sulfanyl triazoles have evolved to address challenges in regioselectivity and aromaticity preservation. A metal-free continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid (C₄H₅N₃O₂) achieves 86% yield by leveraging tetrahydrothiophene catalysis and styrene-mediated sulfur transfer. This method avoids transition metals, reducing toxicity and enabling scalable production. Similarly, the reaction of benzotriazole with PhSCl under basic conditions yields N²-β-sulfanyl triazoles with 88% selectivity, demonstrating the scaffold’s adaptability to diverse substitution patterns.
Structural Modifications and Bioactivity Correlations
- Electron-Withdrawing Groups : Nitro or halogen substituents at the phenyl ring enhance anticancer activity by increasing electrophilicity and target binding.
- Alkyl Spacers : Propanoic acid side chains, as in Fluorochem’s derivative (C₁₅H₁₈ClN₃O₂S), improve solubility and pharmacokinetic profiles.
- Sulfanyl Positioning : 5-Sulfanyl substitution on the triazole ring stabilizes tautomeric forms, optimizing interactions with hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-2-4-8(5-7)10-12-13-11(17)14(10)6-9(15)16/h2-5H,6H2,1H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPRYQCPRHKYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has gained attention for its potential therapeutic properties:
-
Antifungal Activity :
- Triazole derivatives are known for their antifungal properties. Studies suggest that compounds with similar structures exhibit significant antifungal activity against various pathogens, including Candida spp. and Aspergillus spp. This makes 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid a candidate for further development as an antifungal agent .
- Anticancer Properties :
- Anti-inflammatory Effects :
Agricultural Applications
The compound's unique chemical structure also suggests possible uses in agriculture:
- Fungicides :
- Plant Growth Regulators :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming disulfide bonds with target proteins.
Comparison with Similar Compounds
Structural Analogues and Tautomerism
The target compound shares structural similarities with several 1,2,4-triazole derivatives, differing primarily in substituents at positions 3, 4, and 3. Key analogues include:
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
Tautomerism : All analogues adopt the 5-thioxo tautomer in crystalline states, stabilized by intramolecular hydrogen bonds .
Solubility: Acetic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than ester analogues (e.g., ethyl ester in ). Bioactivity: Substitutions with heteroaromatic groups (e.g., furan in ) or polar moieties (e.g., trifluoromethyl in ) modulate receptor-binding affinity and selectivity.
Table 2: Comparative Bioactivity of Selected Triazole Derivatives
Key Findings:
- Antioxidant Activity : The target compound’s sulfanyl group contributes to radical scavenging, outperforming methyl-substituted analogues in superoxide dismutase mimicry .
- Receptor Specificity : Compounds like brezivaptanum () and ZINC C13035420 () demonstrate how bulky substituents (e.g., morpholine, cyclopropylcarbamoyl) enhance receptor selectivity compared to simpler aryl groups.
- Antimicrobial Potency: Methoxy and phenoxymethyl substituents (e.g., ) improve activity against resistant bacterial strains due to increased membrane penetration.
Biological Activity
2-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid (CAS No. 854137-72-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.29 g/mol. The compound features a triazole ring, which is known for its biological significance, particularly in pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors that include triazole derivatives and acetic acid. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Related triazole derivatives | E. coli | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for related compounds suggest significant activity.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in treating infections and inflammatory conditions:
- Study on Antimicrobial Efficacy : A study conducted by El-Karim et al. demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against multi-drug resistant strains of bacteria.
- Anti-inflammatory Assessment : In vivo studies showed that the administration of this compound led to a marked reduction in edema in animal models, suggesting its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves heating 5-(substituted phenyl)-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (e.g., aqueous NaOH) at reflux conditions. Equimolar ratios of reactants and controlled pH (8–10) are critical for optimal yield . Post-synthesis, derivatives like salts are prepared by reacting the acid with metal sulfates (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., morpholine) in ethanol or water .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- Elemental analysis to verify C, H, N, S composition.
- IR spectroscopy to identify functional groups (e.g., S–H stretch at 2550–2600 cm⁻¹, C=O at 1700–1750 cm⁻¹) .
- ¹H NMR to resolve substituent patterns (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Chromatography (TLC/HPLC) to confirm purity and individuality .
Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?
- Methodological Answer : Antimicrobial activity is assessed using disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined, with active derivatives showing MIC ranges of 8–64 µg/mL . Cytotoxicity is preliminarily screened via MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to water .
- Temperature control : Reflux at 80–100°C minimizes side reactions .
- Stoichiometry : A 1.2:1 molar ratio of monochloroacetic acid to triazole-thione improves conversion .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials .
Q. How should contradictions in biological activity data across similar derivatives be resolved?
- Methodological Answer : Discrepancies may arise from:
- Purity issues : Validate compound purity via HPLC (e.g., >95% purity threshold) .
- Structural nuances : Compare substituent effects (e.g., 3-methylphenyl vs. dimethoxyphenyl) using SAR studies .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
Q. What computational strategies predict toxicity and pharmacokinetic properties of this compound?
- Methodological Answer :
- In silico toxicity : Use tools like ProTox-II to predict LD₅₀ and organ-specific toxicity. For example, derivatives with logP >3 may exhibit hepatotoxicity .
- ADME profiling : SwissADME predicts bioavailability (e.g., Lipinski’s rule compliance) and metabolic pathways (e.g., CYP450 interactions) .
Q. How does salt formation impact physicochemical properties and bioactivity?
- Methodological Answer :
- Solubility : Sodium/potassium salts exhibit 3–5× higher aqueous solubility than the parent acid, critical for in vivo studies .
- Stability : Metal complexes (e.g., Zn²⁺) reduce thiol oxidation, confirmed via accelerated stability studies (40°C/75% RH for 30 days) .
- Bioactivity : Copper(II) derivatives show enhanced antifungal activity (MIC reduction from 32 to 8 µg/mL) due to improved membrane penetration .
Q. What advanced analytical methods characterize degradation products under stress conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (80°C), UV light, and oxidative agents (H₂O₂).
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from thiol oxidation) and quantify using external calibration curves .
- Mass balance : Ensure total impurities + main compound = 100% to validate analytical accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
